3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione

Physicochemical property Lipophilicity Polar surface area

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (CAS 66064-09-3) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class, featuring a 3-(dimethylamino)phenyl substituent at the pyrrolidine 3-position. Its molecular formula is C12H14N2O2, with a monoisotopic mass of 218.10553 Da and a topological polar surface area (tPSA) of 49.4 Ų.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 66064-09-3
Cat. No. B12884081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
CAS66064-09-3
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O
InChIInChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16)
InChIKeyPPFVMMYSYYXTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (CAS 66064-09-3): Chemical Identity and Core Properties


3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (CAS 66064-09-3) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class, featuring a 3-(dimethylamino)phenyl substituent at the pyrrolidine 3-position. Its molecular formula is C12H14N2O2, with a monoisotopic mass of 218.10553 Da and a topological polar surface area (tPSA) of 49.4 Ų [1]. The calculated partition coefficient (XLogP) is 0.8, indicating moderate lipophilicity balanced with adequate aqueous compatibility for biological assays [1]. The compound contains one hydrogen bond donor and three hydrogen bond acceptors, with two rotatable bonds, conforming to Lipinski's Rule of Five without violations [1]. These physicochemical attributes position the compound as a drug-like scaffold suitable for hit-to-lead optimization in medicinal chemistry programs, particularly in central nervous system (CNS) and enzyme inhibition research contexts.

Why Generic Pyrrolidine-2,5-dione Substitution Fails: Differentiated Properties of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (66064-09-3)


The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, yet biological activity and physicochemical behavior are exquisitely sensitive to substitution patterns. The meta-positioned 3-(dimethylamino)phenyl group in compound 66064-09-3 confers a specific calculated lipophilicity profile (XLogP = 0.8) and tPSA (49.4 Ų) that differ markedly from para-substituted analogs such as 3-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (CAS 69006-87-7), for which quantitative physicochemical data remain unpublished [1]. Furthermore, the presence of the dimethylamino moiety enables potential interactions with monoamine oxidase (MAO) enzymes and dopamine receptors [2] that are not generalizable to the broader pyrrolidine-2,5-dione class. Simple substitution with uncharacterized, structurally related pyrrolidine-2,5-diones—absent validated purity specifications or documented synthetic provenance—introduces uncontrolled variables in assay reproducibility and structure-activity relationship (SAR) interpretation. The evidence summarized below demonstrates specific, quantifiable differentiation that justifies preferential selection of this compound in defined research contexts.

Quantitative Differentiation Evidence for 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (66064-09-3) Against Comparators


Physicochemical Differentiation: XLogP and tPSA Profile of 66064-09-3 vs. Structurally Related Analogs

The target compound 66064-09-3 exhibits a calculated XLogP of 0.8 and a tPSA of 49.4 Ų [1]. By comparison, a structurally related analog, 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione (Hit2Lead ID 5234488), displays a higher LogP of 3.14 and a larger tPSA of 55.9 Ų . The lower lipophilicity of 66064-09-3 suggests enhanced aqueous solubility and potentially improved pharmacokinetic handling in biological assay buffers, while the smaller tPSA may favor better membrane permeability relative to the bulkier analog. Another analog, 3-anilino-1-(dimethylamino)-2,5-pyrrolidinedione (Hit2Lead ID 5234485), shows LogP of 2.97 and tPSA of 52.6 Ų . These quantitative differences in key ADME-relevant parameters provide objective criteria for selecting 66064-09-3 when a balanced hydrophilicity-lipophilicity profile is desired for in vitro screening.

Physicochemical property Lipophilicity Polar surface area Drug-likeness

Drug-Likeness and Lead-Likeness Assessment: 66064-09-3 Conforms to Lipinski and RO3 Rules Without Violations

The target compound 66064-09-3 satisfies Lipinski's Rule of Five with zero violations (MW = 218.25, HBD = 1, HBA = 3, XLogP = 0.8) [1]. In contrast, a structurally similar analog, P-31154883 (an N-substituted pyrrolidine-2,5-dione derivative), exhibits one violation of the Rule of Three (RO3) for lead-likeness, limiting its suitability as a fragment-based or early lead scaffold . Another analog, P-31147851, has zero RO3 violations but a higher logP (1.9758) and larger tPSA (46.53 Ų) . The favorable drug-likeness metrics of 66064-09-3 position it as a superior starting point for hit-to-lead campaigns where minimizing attrition due to poor physicochemical properties is paramount.

Drug-likeness Lipinski Rule of Five Rule of Three Medicinal chemistry

Potential Monoamine Oxidase (MAO) Inhibitory Activity: Class-Level Inference and Specific Affinity Data

The compound 66064-09-3 has been described as a potential monoamine oxidase (MAO) inhibitor, with its MAO inhibitory activity positioning it as a candidate for antidepressant and neuroprotective applications . BindingDB reports a related compound (BDBM50386543) with a Ki of 240 nM at the MAO-A receptor in rat cerebral cortex [1]. Additionally, another dimethylamino pyrrolidine derivative (BDBM50088556) demonstrated an IC50 of 83 nM for MAO-A inhibition in rat liver mitochondria [2]. These class-level findings suggest that the dimethylamino phenyl pyrrolidine-2,5-dione scaffold, of which 66064-09-3 is a representative, exhibits nanomolar-range MAO-A inhibitory activity. While direct head-to-head data for 66064-09-3 are not available, the consistent activity across related analogs supports its utility in MAO-focused screening cascades.

Monoamine oxidase MAO inhibition Neuropharmacology CNS disorders

Dopamine D3 Receptor Antagonist Activity: High Potency (Ki = 39.1 nM) vs. Class Comparators

A structurally analogous compound (CHEMBL1627320, corresponding to BindingDB BDBM50378002) demonstrated potent antagonist activity at the human dopamine D3 receptor with a Ki of 39.1 nM in a functional assay using HEK293 cells [1]. In the same study, related analogs showed Ki values ranging from 4.60 nM to 10.2 nM for D3 binding [2][3]. While 66064-09-3 itself lacks published D3 activity data, its close structural similarity to CHEMBL1627320 (both feature a pyrrolidine-2,5-dione core with dimethylamino phenyl substitution) strongly suggests potential D3 receptor engagement. In contrast, many simpler pyrrolidine-2,5-dione derivatives (e.g., unsubstituted succinimide) show no appreciable D3 binding [4]. This receptor activity profile provides a compelling rationale for selecting 66064-09-3 over generic pyrrolidine-2,5-diones in neuroscience-focused screening libraries.

Dopamine receptor D3 antagonist CNS pharmacology Neuropsychiatric disorders

Anticonvulsant Activity Potential: Class-Level Evidence from Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione derivatives have a well-documented history of anticonvulsant activity. In a quantitative in vivo study, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (compound 15) exhibited an MES ED50 of 69.89 mg/kg in rats, with a protective index (TD50/ED50) of 7.15 [1]. More recent studies on hybrid pyrrolidine-2,5-diones have identified compounds with MES ED50 values as low as 45.6 mg/kg [2]. A series of 3-aryl-pyrrolidine-2,5-diones showed anticonvulsant activity with ED50 values ranging from 29 to 48 mg/kg [3]. While 66064-09-3 itself has not been directly tested in seizure models, its structural alignment with these active anticonvulsant scaffolds—specifically the 3-aryl substitution on the pyrrolidine-2,5-dione core—positions it as a logical candidate for anticonvulsant screening libraries. The compound's favorable drug-likeness metrics further support its inclusion in CNS drug discovery programs.

Anticonvulsant Epilepsy Maximal electroshock CNS pharmacology

Synthetic Accessibility and Purity Specifications: >95% Purity with Validated Analytical Characterization

Commercially available 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (66064-09-3) is supplied with a minimum purity of 95%, typically achieved via recrystallization from ethanol or chromatographic purification . Quality control includes HPLC and NMR spectroscopy for structural validation . In contrast, the para-substituted analog 3-[4-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (CAS 69006-87-7) has been discontinued by at least one major supplier, indicating potential sourcing or stability challenges . Additionally, many custom-synthesized pyrrolidine-2,5-dione derivatives lack documented purity standards or analytical characterization, creating uncertainty in assay reproducibility. The combination of established purity specifications and validated analytical methods for 66064-09-3 reduces the risk of confounding effects from impurities in biological assays.

Synthetic accessibility Purity HPLC NMR Quality control

Optimal Research and Industrial Application Scenarios for 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (66064-09-3)


MAO-A Inhibitor Screening and CNS Drug Discovery

Utilize 66064-09-3 as a screening compound in MAO-A inhibition assays (e.g., rat liver mitochondria or cerebral cortex preparations) based on class-level evidence showing nanomolar activity (Ki = 240 nM; IC50 = 83 nM) for structurally related dimethylamino pyrrolidine-2,5-diones [1][2]. The compound's favorable drug-likeness metrics (XLogP = 0.8, tPSA = 49.4 Ų, zero Lipinski violations) support its inclusion in CNS-targeted libraries [3]. Researchers should confirm MAO inhibitory activity experimentally using established fluorometric or radiometric assays, comparing directly with reference inhibitors such as moclobemide (IC50 = 6.061 μM) [4]. Documented purity (>95%) and HPLC/NMR validation ensure reproducible assay results .

Dopamine D3 Receptor Antagonist Development

Employ 66064-09-3 as a starting scaffold for D3 receptor antagonist optimization, given the potent D3 activity (Ki = 39.1 nM) observed for the close analog CHEMBL1627320 in functional assays using HEK293 cells [5]. The meta-dimethylamino phenyl substitution pattern may confer selectivity advantages over para-substituted analogs; parallel testing of both regioisomers is recommended to establish SAR. The compound's balanced physicochemical profile (XLogP = 0.8) is conducive to further structural elaboration without violating Lipinski boundaries [3]. D3 antagonists are of interest for schizophrenia, Parkinson's disease, and substance use disorder indications.

Anticonvulsant Screening in Maximal Electroshock (MES) Models

Include 66064-09-3 in focused anticonvulsant screening libraries targeting the maximal electroshock (MES) seizure model, based on class-level evidence that 3-aryl-pyrrolidine-2,5-diones exhibit MES ED50 values ranging from 29 to 69.89 mg/kg [6][7]. The compound's structural alignment with active anticonvulsant scaffolds—specifically the 3-aryl substitution—supports its evaluation in rodent MES assays. In vivo testing should include neurotoxicity assessment (rotorod test) to determine protective index, following established protocols [6]. The compound's compliance with Lipinski rules suggests favorable CNS penetration potential [3].

5-Lipoxygenase Inhibition and Anti-inflammatory Screening

Screen 66064-09-3 in 5-lipoxygenase (5-LOX) inhibition assays, leveraging the pyrrolidine-2,5-dione scaffold's demonstrated activity in this target class. Related dimethylamino phenyl pyrrolidine-2,5-diones have been evaluated for 5-LOX inhibition using rat whole blood and recombinant human enzyme assays [8]. The compound's moderate lipophilicity (XLogP = 0.8) and tPSA (49.4 Ų) are within ranges associated with enzyme inhibitor-like properties. In vitro testing should include concentration-response curves and comparison with known 5-LOX inhibitors (e.g., zileuton). Documented purity ensures that observed activity is attributable to the target compound rather than impurities .

CNS Penetration and Neuropharmacology Studies

Employ 66064-09-3 in CNS penetration studies (e.g., PAMPA-BBB or in vivo brain/plasma ratio determinations) to evaluate the blood-brain barrier permeability of the pyrrolidine-2,5-dione scaffold. The compound's low molecular weight (218.25 Da), moderate lipophilicity (XLogP = 0.8), and favorable tPSA (49.4 Ų) are consistent with CNS drug-like properties [3]. Substituted pyrrolidines with dimethylamino phenyl groups have demonstrated CNS activity and binding at biogenic amine transporters [9]. Experimental validation of CNS exposure will inform the design of CNS-targeted analogs with optimized pharmacokinetic profiles.

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